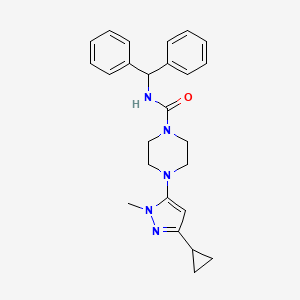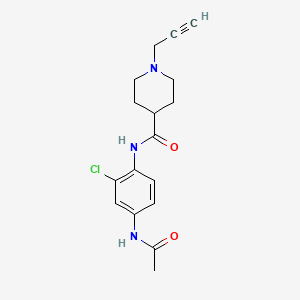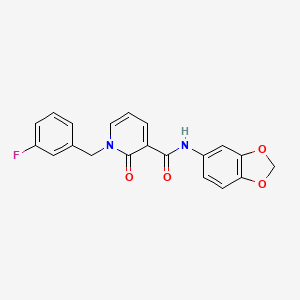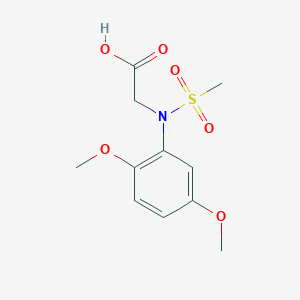
N-benzhydryl-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzhydryl-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide” is a compound that has been studied for its potential therapeutic applications . It has a molecular formula of C25H29N5O and a molecular weight of 415.541.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzhydryl group, a piperazine ring, and a pyrazol ring among its components. The compound’s structure allows it to bind effectively to certain biological targets .Scientific Research Applications
Novel Bis(pyrazole-benzofuran) Hybrids
A study explored the synthesis and application of bis(pyrazole-benzofuran) hybrids featuring a piperazine linker, revealing potent antibacterial and cytotoxic activities. One compound demonstrated exceptional antibacterial efficacy against various strains, including MRSA and VRE, and showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin. Additionally, these compounds exhibited excellent inhibitory activities against the MurB enzyme, which is crucial for bacterial cell wall synthesis, suggesting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).
Molecular Interaction with the CB1 Cannabinoid Receptor
Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed it to be a potent and selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the structural requirements for binding to the CB1 receptor and proposed mechanisms by which this compound and its analogues bind to and interact with the receptor, suggesting potential applications in the development of cannabinoid receptor modulators (Shim et al., 2002).
Antipsychotic Agent Evaluation
A study on heterocyclic analogues of 1192U90, involving piperazine-1-carboxamide derivatives, evaluated their potential as antipsychotic agents. The research aimed at understanding their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with in vivo activities. This highlighted the potential of specific carboxamides as backup compounds for antipsychotic treatment, underscoring the role of structural modifications in enhancing therapeutic profiles (Norman et al., 1996).
Synthons for Heterocyclic α-Amino Acids
Another study investigated heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines as synthons for heterocyclic α-amino acids, revealing the utility of these compounds in the synthesis of complex peptides. The research demonstrated their application in producing tripeptides adopting a beta-turn conformation, important for developing peptide-based therapeutics and understanding protein folding mechanisms (Strässler, Linden, & Heimgartner, 1997).
Antiavian Influenza Virus Activity
A study focused on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity. This work not only provided a new synthesis route for these compounds but also highlighted their significant antiviral activities against the H5N1 subtype, indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential therapeutic applications, particularly given its apparent ability to inhibit certain kinases . Additionally, more detailed studies of its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
N-benzhydryl-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-28-23(18-22(27-28)19-12-13-19)29-14-16-30(17-15-29)25(31)26-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,24H,12-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNQBZNMWNZPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2764275.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)


![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)



![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)


![Ethyl 4-[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)